6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid
Description
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a hydroxyl group at position 2, a tert-butyl substituent at position 6, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBOARHIJSWQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with tert-butyl and hydroxyl substituents under controlled conditions. One common method involves the use of tert-butylamine and diethyl oxalate as starting materials, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium bicarbonate or palladium on carbon (Pd/C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-tert-butyl-2-oxo-pyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 6-tert-butyl-2-hydroxy-pyrimidine-4-methanol .
Scientific Research Applications
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a chemical compound with a pyrimidine ring substituted with a tert-butyl group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 4-position. It has a molecular weight of approximately 196.20 g/mol and the molecular formula C8H12N2O3. This structure gives it diverse chemical properties and potential applications in organic synthesis, material science, biochemistry, and medicinal chemistry.
Applications
- Organic Synthesis this compound is used as a reagent in organic synthesis. It has been used in the tert-butylation of carboxylic acids and alcohols.
- Method of Application Treatment of free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields.
- Results All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods.
- Material Science This compound could potentially be used in the development of new materials.
- Method of Application The specific methods of application would depend on the context of the material science research.
- Results The outcomes would also depend on the specific research in which the compound is used.
- Biochemistry Pyrimidine derivatives, including this compound, exhibit a range of pharmacological effects.
- Method of Application The specific methods of application would depend on the context of the biochemistry research.
- Results Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities.
- Pharmaceutical Carboxamide-pyrimidine derivatives are effective inhibitors of SHP2 and ERK1/2, which can be used for the treatment of hyperproliferative diseases and disorders such as cancer . Additionally, the compounds have a much higher selectivity over hErg, avoiding a potential cardiotoxicity risk .
- SHP2 Antagonists Carboxamide-pyrimidine derivatives can be used as SHP2 antagonists .
- ERK1/2 Inhibitors Carboxamide-pyrimidine derivatives are highly effective inhibitors of ERK1/2, a target downstream form SHP2 in the signaling pathway, playing a key role in regulating cellular proliferation and survival .
- Treatment of Hyperproliferative Diseases Carboxamide-pyrimidine derivatives can be used for the treatment of hyperproliferative diseases and disorders such as cancer .
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the tert-butyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid, enabling comparative analysis of their properties and applications:
Structural and Functional Group Variations
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate
- Structure: Features a thieno[3,2-d]pyrimidine core fused with a thiophene ring, a tert-butyl group at position 6, and a methyl ester at position 4 .
- Key Differences: Fused Ring System: The thieno-pyrimidine fusion increases aromaticity and planarity compared to the simpler pyrimidine backbone of the target compound. Ester vs. Carboxylic Acid: The methyl ester reduces polarity and acidity relative to the free carboxylic acid in the target molecule.
- Implications : Enhanced lipophilicity due to the tert-butyl and ester groups may improve membrane permeability in biological systems.
6-((3-(tert-Butoxy)-3-oxopropyl)amino)-2-(pyridin-2-yl)pyrimidine-4-carboxylic Acid
- Structure: Contains a pyridinyl substituent at position 2, a tert-butoxycarbonylpropylamino group at position 6, and a carboxylic acid at position 4 .
- Pyridinyl Group: The pyridine ring at position 2 may enhance metal coordination or π-π stacking interactions.
- Implications : The additional nitrogen in the pyridinyl group could alter electronic properties and bioavailability.
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic Acid
- Structure : Combines a partially hydrogenated pyrido[4,3-d]pyrimidine core with a tert-butoxycarbonyl group at position 6 and a carboxylic acid at position 2 .
- Positional Isomerism: The carboxylic acid at position 2 (vs. position 4 in the target compound) alters hydrogen-bonding patterns.
- Implications : Reduced planarity may affect binding to flat enzymatic active sites.
Physicochemical Properties Comparison
Biological Activity
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure due to the presence of a tert-butyl group and hydroxyl functionalities, which may influence its interactions with biological targets. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of pyrimidine precursors with tert-butyl and hydroxyl substituents. Common methods include:
- Reagents : Tert-butylamine and diethyl oxalate.
- Conditions : Controlled cyclization followed by functional group modifications.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical transformations .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, enhancing binding affinity through hydrophobic interactions provided by the tert-butyl group .
Molecular Targets
Research indicates that this compound may target:
- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Possible interactions with cellular receptors that modulate signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Significant inhibition observed . |
| A549 (Lung) | 0.15 | Exhibited selective toxicity towards cancer cells . |
These results suggest that this compound could serve as a lead in the development of new anticancer agents.
Enzyme Inhibition Studies
The compound's structural features allow it to act as an enzyme inhibitor. It has been evaluated for its ability to inhibit key enzymes involved in nucleotide biosynthesis:
| Enzyme Target | Inhibition Type | IC50 (nM) |
|---|---|---|
| GARFTase | Competitive | 29 |
| CDK6 | Allosteric | 290 |
These findings indicate its potential role in regulating cell cycle progression and tumor growth .
Case Studies
- Study on MDA-MB-231 Cells :
- In Vivo Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
